molecular formula C12H19NOS B12778886 Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- CAS No. 207740-45-2

Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)-

Cat. No.: B12778886
CAS No.: 207740-45-2
M. Wt: 225.35 g/mol
InChI Key: DPPFTYBYPWHNRM-UHFFFAOYSA-N
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Description

Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- is an organic compound with a complex structure. It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of a benzene ring, an ethanamine side chain, and various substituents including methoxy, methyl, and methylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- typically involves multiple steps. One common method includes the alkylation of a substituted benzene ring followed by amination. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methylthio positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanamine, 4-methoxy-α-methyl-: Similar structure but lacks the methylthio group.

    Benzeneethanamine, 2,5-dimethoxy-α,4-dimethyl-: Contains additional methoxy groups.

Uniqueness

Benzeneethanamine, 2-methoxy-alpha,4-dimethyl-5-(methylthio)- is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

207740-45-2

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

1-(2-methoxy-4-methyl-5-methylsulfanylphenyl)propan-2-amine

InChI

InChI=1S/C12H19NOS/c1-8-5-11(14-3)10(6-9(2)13)7-12(8)15-4/h5,7,9H,6,13H2,1-4H3

InChI Key

DPPFTYBYPWHNRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1SC)CC(C)N)OC

Origin of Product

United States

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